2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide

MDM2 inhibitor oxoazetidine acetamide scaffold isothermal titration calorimetry

2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide (CAS 522644-48-0) is a monocyclic β‑lactam (2‑oxoazetidine) derivative carrying a hydroxyl group at the C‑3 position and an N‑acetamide side chain. The molecular formula is C₅H₈N₂O₃ with a molecular weight of 144.13 g/mol, a computed XLogP3‑AA of –2.2, two hydrogen‑bond donors, three hydrogen‑bond acceptors, and a topological polar surface area of 83.6 Ų.

Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
Cat. No. B11922075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1C(C(=O)N1CC(=O)N)O
InChIInChI=1S/C5H8N2O3/c6-4(9)2-7-1-3(8)5(7)10/h3,8H,1-2H2,(H2,6,9)
InChIKeyWHYSTIRJPPLNGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide – Core Structure, Physicochemical Profile, and Procurement Identifiers


2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide (CAS 522644-48-0) is a monocyclic β‑lactam (2‑oxoazetidine) derivative carrying a hydroxyl group at the C‑3 position and an N‑acetamide side chain [1]. The molecular formula is C₅H₈N₂O₃ with a molecular weight of 144.13 g/mol, a computed XLogP3‑AA of –2.2, two hydrogen‑bond donors, three hydrogen‑bond acceptors, and a topological polar surface area of 83.6 Ų [2]. This combination of a constrained four‑membered ring, a hydrogen‑bond‑donor hydroxyl, and a primary amide side chain distinguishes it from simpler azetidinone or acetamide building blocks and has led to its exploration as a core scaffold in medicinal chemistry campaigns, most notably in the discovery of MDM2/p53 protein–protein interaction inhibitors [3].

Why Generic Substitution Fails for 2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide


Close analogs of 2-(3-hydroxy-2-oxoazetidin-1-yl)acetamide—such as 2-(2‑oxoazetidin‑1‑yl)acetamide (lacking the C‑3 hydroxyl) or 3‑hydroxy‑2‑oxoazetidine derivatives carrying different N‑substituents [1]—differ in at least one critical pharmacophoric element. In the MDM2 inhibitor series, the central oxoazetidine acetamide core proved essential for binding, and even minor modifications to the substituents on the core dramatically altered target engagement; for instance, derivative M1‑6, which did not preserve the oxoazetidine motif, showed low binding affinity, while derivatives retaining the core (M1‑7 to M1‑11) maintained MDM2 binding [1]. The simultaneous presence of the β‑lactam carbonyl, the C‑3 hydroxyl hydrogen‑bond donor, and the primary acetamide side chain creates a unique three‑point pharmacophore that cannot be replicated by any single‑ or dual‑feature analog, making direct substitution unreliable without re‑validation of target binding and functional activity.

Quantitative Differentiation of 2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide Against Closest Analogs


MDM2 Binding Retention: Oxoazetidine Acetamide Core vs. Modified Core (M1‑6)

In a direct head‑to‑head comparison within the same study, derivative M1‑6—in which the central oxoazetidine acetamide core was not preserved—showed low binding affinity for MDM2, whereas derivatives M1‑7 through M1‑11, which retained the central oxoazetidine acetamide core, all demonstrated measurable binding to MDM2 by isothermal titration calorimetry (ITC) [1]. This indicates that the intact 2‑(3‑hydroxy‑2‑oxoazetidin‑1‑yl)acetamide scaffold is a prerequisite for target engagement in this series.

MDM2 inhibitor oxoazetidine acetamide scaffold isothermal titration calorimetry

Polar Surface Area and Hydrogen‑Bond Capacity Differentiate from Des‑hydroxy Analog

The target compound possesses a topological polar surface area (TPSA) of 83.6 Ų and two hydrogen‑bond donors, whereas the des‑hydroxy analog 2‑(2‑oxoazetidin‑1‑yl)acetamide (C₅H₈N₂O₂) has a molecular weight of 128.13 g/mol and only one hydrogen‑bond donor (the primary amide) [1]. The additional hydroxyl group in the target compound increases TPSA by approximately 20 Ų and adds a second H‑bond donor, which significantly alters solubility, permeability, and target‑binding capacity.

physicochemical property polar surface area hydrogen-bond donor drug-likeness

Purity Specification ≥98% vs. Typical 95% Research‑Grade Alternatives

Reputable vendors including Synblock and MolCore specify a minimum purity of 98% (NLT 98%) for 2‑(3‑hydroxy‑2‑oxoazetidin‑1‑yl)acetamide , whereas close analogs such as 2‑(2‑oxoazetidin‑1‑yl)acetamide are commonly offered at 95% purity . This purity differential can impact the reproducibility of biological assays and downstream synthetic yields.

chemical purity procurement specification quality control

Scaffold Validation in Cellular p53 Functional Assay

De novo synthesized molecules derived from the oxoazetidine acetamide scaffold increased wild‑type p53 activity in MCF7 breast cancer cells, confirming that the core structure retains functional cellular activity after chemical elaboration [1]. In contrast, the benzene sulfonamide scaffold series (M2) yielded distinct SAR, and the M3 series showed no MDM2 binding whatsoever, highlighting the unique productive tractability of the oxoazetidine acetamide core [1].

p53 activation MCF7 cancer cells functional assay MDM2 inhibitor

Rotatable Bond Count and Conformational Pre‑organization vs. Linear Acetamide Analogs

The target compound contains only two rotatable bonds (the N–CH₂–CONH₂ side chain), as computed by Cactvs [1], whereas acyclic 3‑hydroxy‑amide comparators such as 3‑hydroxybutanamide possess three rotatable bonds and lack the rigidifying β‑lactam ring. The restricted conformational freedom of the azetidinone ring reduces the entropic penalty upon target binding, a property exploited in the MDM2 inhibitor series where the oxoazetidine acetamide scaffold maintained binding even as peripheral substituents were varied [2].

rotatable bonds conformational flexibility ligand efficiency scaffold complexity

Highest‑Value Research and Procurement Scenarios for 2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide


Scaffold‑Hopping and Fragment‑Based Elaboration for MDM2/p53 PPI Inhibitors

The oxoazetidine acetamide core has been experimentally validated in MDM2 binding (ITC) and cellular p53 activation (MCF7 cells) [1]. Researchers initiating a fragment‑based or scaffold‑hopping campaign against the MDM2/p53 interaction can directly procure 2‑(3‑hydroxy‑2‑oxoazetidin‑1‑yl)acetamide as the validated core and elaborate the N‑acetamide side chain or introduce substituents at the C‑3 hydroxyl, following the SAR patterns established for derivatives M1‑7 to M1‑11. This avoids starting from a non‑binding core that would require extensive re‑screening.

Synthesis of Focused Compound Libraries with Pre‑validated Polar Scaffolds

With a TPSA of 83.6 Ų, two H‑bond donors, three H‑bond acceptors, and a computed XLogP3‑AA of –2.2 [1], the compound occupies a region of physicochemical space favorable for oral bioavailability while retaining sufficient polarity for protein‑protein interaction targets. Medicinal chemistry groups building focused libraries for challenging targets (e.g., PPIs, phosphatases) can use the scaffold as a polar, rigid core, confident that analogs with similar properties have demonstrated cellular target engagement [2].

High‑Purity Building Block for Multistep Synthetic Routes

The commercial availability of the compound at ≥98% purity with full characterization (NMR, HPLC, LC‑MS) [1][2] supports its use as a late‑stage intermediate in multistep syntheses. Compared to typical 95% purity analogs, the higher initial purity reduces the need for post‑coupling purification, minimizing yield losses and improving reproducibility in parallel synthesis and medicinal chemistry workflows.

Biophysical Assay Development and Target Engagement Studies

The compound’s 3‑hydroxy‑2‑oxoazetidine core provides a UV‑active chromophore (β‑lactam carbonyl) and a chemically tractable hydroxyl handle for immobilization or bioconjugation. Researchers developing surface plasmon resonance (SPR) or ITC‑based binding assays for MDM2 or related PPI targets can immobilize the scaffold or use it as a reference ligand, leveraging the direct ITC binding data already available for the core series [1].

Quote Request

Request a Quote for 2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.